![molecular formula C14H16N4 B2833635 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine CAS No. 949654-76-6](/img/structure/B2833635.png)
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is a chemical compound with the molecular formula C14H16N4 It is a derivative of pyrido[4,3-d]pyrimidine and contains a benzyl group attached to the pyridine ring
Mechanism of Action
Target of Action
The primary targets of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to affect the pi3k/akt pathway, which is often overactivated in numerous cancers .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine typically involves multiple steps, starting with the formation of the pyrido[4,3-d]pyrimidine core. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is constructed using a suitable starting material, such as an appropriate amine and a diketone.
Introduction of the Benzyl Group: The benzyl group is introduced through a benzyl halide or benzyl alcohol in the presence of a base.
Formation of the Tetrahydropyrido[4,3-d]pyrimidine Core: The pyridine ring is further modified to form the tetrahydropyrido[4,3-d]pyrimidine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production may use continuous flow reactors or other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.
Biology: In biological research, 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is used to study its interaction with biological targets. It can be employed in assays to investigate enzyme inhibition, receptor binding, and other biological activities.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its derivatives may exhibit pharmacological properties that make them candidates for therapeutic use.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into various formulations to enhance the properties of products.
Comparison with Similar Compounds
6-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione
2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness: 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is unique due to its specific structural features, such as the presence of the benzyl group and the tetrahydropyrido[4,3-d]pyrimidine core. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
6-benzyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c15-14-16-8-12-10-18(7-6-13(12)17-14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTCKHSUDJFKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=C(N=C21)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B2833552.png)
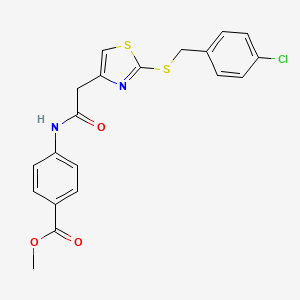
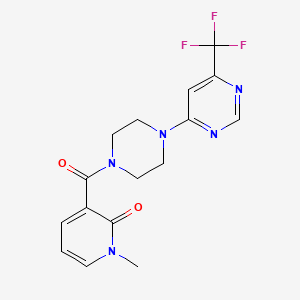
![(2E)-3-(furan-3-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2833556.png)
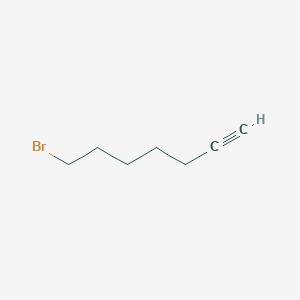
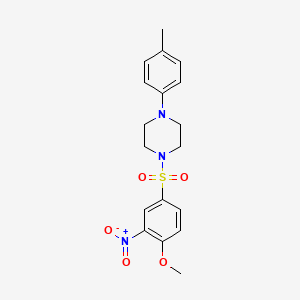
![N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide](/img/structure/B2833559.png)
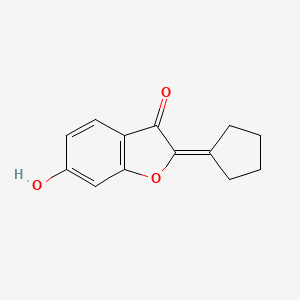
![7-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2833563.png)
![1-(2-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2833569.png)
![5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2833571.png)

![Tert-butyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2833573.png)
